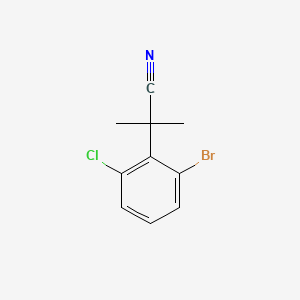

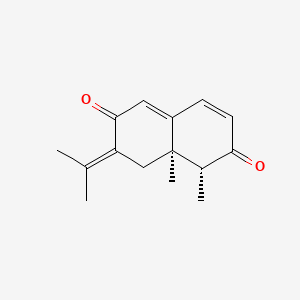

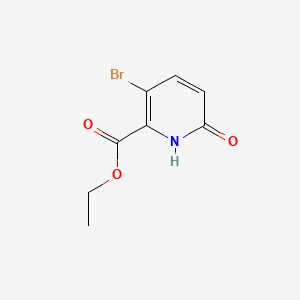

![molecular formula C14H16F6N2O2S B578029 N-[(1R,2R)-2-aMinocyclohexyl]-3,5-bis(trifluoroMethyl)- BenzenesulfonaMide CAS No. 1233703-68-8](/img/structure/B578029.png)

N-[(1R,2R)-2-aMinocyclohexyl]-3,5-bis(trifluoroMethyl)- BenzenesulfonaMide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[(1R,2R)-2-aMinocyclohexyl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide, commonly known as ACT-335827, is a sulfonamide derivative that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied for its potential therapeutic applications in various diseases, including neuropathic pain, anxiety, and depression. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for ACT-335827.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antioxidant Activities : A study investigated the synthesis of bis-1,2,3-triazole derivatives, including compounds related to N-[(1R,2R)-2-aMinocyclohexyl]-3,5-bis(trifluoroMethyl)- BenzenesulfonaMide. These compounds exhibited excellent-to-moderate anti-bacterial activity and good to excellent antioxidant activity (Reddy et al., 2016).

Catalytic Applications : Research into N-tosyl aminocyclitols, which are structurally similar to the compound , revealed potential in catalytic applications, particularly in the context of asymmetric synthesis (Kurbanoğlu, 2016).

Use in Asymmetric Catalysis : The compound was used as a bifunctional organocatalyst in asymmetric catalysis (Wang & Fang, 2014).

DNA Cleavage Activities : In another study, related compounds were evaluated for their DNA-cleavage activities. One of the compounds completely cleaved DNA at a certain concentration, indicating potential for biochemical applications (Reddy et al., 2016).

Potential in Neuropharmacology : Benz[e]indenes, which bear some structural resemblance to the compound , have been studied for their effects on gamma-aminobutyric acid-gated chloride currents in neurons, indicating potential neuropharmacological applications (Rodgers-Neame et al., 1992).

Catalytic Reduction of Nitrobenzenes : A nickel (II) complex involving benzenesulfonamide was utilized in the catalytic reduction of nitrobenzenes, an important reaction in organic chemistry (Dayan et al., 2019).

Photodynamic Therapy Applications : New zinc phthalocyanine compounds with benzenesulfonamide groups have been synthesized, showing high singlet oxygen quantum yield, which is significant for photodynamic therapy applications in cancer treatment (Pişkin et al., 2020).

Potential Anti-Inflammatory and Analgesic Agents : Celecoxib derivatives, which include benzenesulfonamide, have been evaluated as potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents (Küçükgüzel et al., 2013).

Eigenschaften

IUPAC Name |

N-[(1R,2R)-2-aminocyclohexyl]-3,5-bis(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F6N2O2S/c15-13(16,17)8-5-9(14(18,19)20)7-10(6-8)25(23,24)22-12-4-2-1-3-11(12)21/h5-7,11-12,22H,1-4,21H2/t11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCNCYCPWLJXDO-VXGBXAGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)NS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)NS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1R,2R)-2-aminocyclohexyl]-3,5-bis(trifluoromethyl)benzenesulfonamide | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

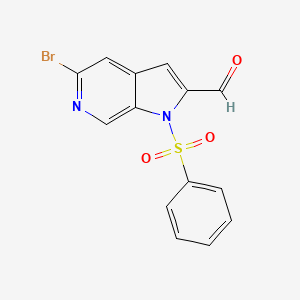

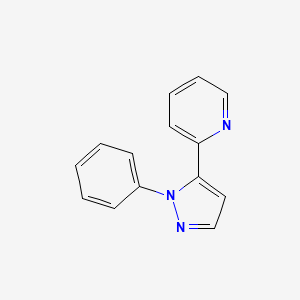

![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B577952.png)

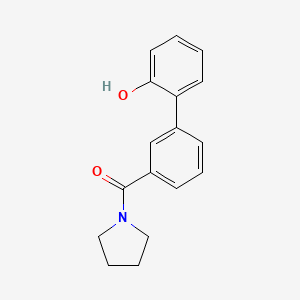

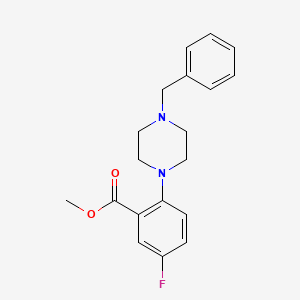

![3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one](/img/structure/B577953.png)